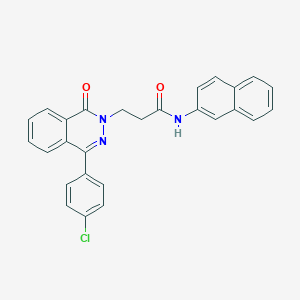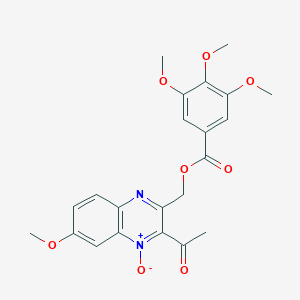![molecular formula C23H26N2O3 B356528 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one CAS No. 775312-10-2](/img/structure/B356528.png)
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperazine ring, which is a common feature in many drugs, and a methoxyphenyl group, which can contribute to the pharmacological properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a chromen-2-one core with a methoxyphenylpiperazine group attached at the 4-position and methyl groups at the 7 and 8 positions. The exact three-dimensional structure and stereochemistry would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-2-one, piperazine, and methoxyphenyl groups. The carbonyl group in the chromen-2-one core could potentially undergo reactions with nucleophiles, and the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and stereochemistry. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the functional groups within the molecule .Mechanism of Action
Target of Action
The primary target of the compound, also known as N-(4-methoxyphenyl)piperazine (MeOPP), is similar to that of amphetamines . It is suggested that the compound may interact with the same receptors in the human physiology .
Mode of Action
The compound’s interaction with its targets resembles that of amphetamines, but it appears to have a significantly lower potential for abuse .
Biochemical Pathways
The compound likely affects the biochemical pathways related to neurotransmitter activity, specifically those involving dopamine and serotonin . .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is suggested that the compound may have a stimulant effect on human physiology, similar to that of amphetamines .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biochemical and physiological effects, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety of this compound and its potential side effects.
Future Directions
There are several future directions for research on 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one. One of the main areas of research is the development of new drugs based on the structure of this compound. This compound has been found to possess a range of biochemical and physiological effects, which makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the investigation of the safety and potential side effects of this compound. Further research is needed to determine the long-term effects of this compound on the body and its potential toxicity. Finally, research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of neurodegenerative diseases.
Synthesis Methods
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one can be synthesized using a multistep process that involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-(4-methoxyphenyl)piperazine. This intermediate is then reacted with 7,8-dimethylchromen-2-one in the presence of a base to form this compound.
Scientific Research Applications
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one has been widely used in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Safety and Hazards
properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHXAPFWQXXOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356446.png)
![N-{5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene}-3-fluorobenzamide](/img/structure/B356447.png)
![4-tert-butyl-N-[3-cyano-1-(3-isopropoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-2-ylidene]benzamide](/img/structure/B356448.png)
![1-(4-Fluorophenyl)-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356450.png)
![Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356452.png)
![N-(5-Cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-methylbenzamide](/img/structure/B356453.png)
![12-(3,4-dimethoxyphenyl)-2-phenyl-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B356458.png)
![2-methyl-11-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B356460.png)

![Methyl 3-[[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate](/img/structure/B356464.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B356465.png)

![Ethyl 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356468.png)
![4-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B356469.png)